4-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a trifluoromethyl group, a trimethoxyphenyl group, and a triazole ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes. The reaction is carried out in the presence of a base such as triethylamine in refluxing ethanol. This method provides good yields and operational simplicity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It has shown potential as an anticancer agent by inhibiting specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to the active sites of enzymes and receptors. This interaction can inhibit the activity of enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). The trifluoromethyl group enhances the compound’s pharmacokinetic properties, making it more effective in biological systems .
Comparison with Similar Compounds
Similar compounds to 4-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol include:
- 4-({(E)-[2-Bromophenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-Ethylphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[2,3-Dimethoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol .
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C19H17F3N4O3S |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H17F3N4O3S/c1-27-14-8-12(9-15(28-2)16(14)29-3)17-24-25-18(30)26(17)23-10-11-6-4-5-7-13(11)19(20,21)22/h4-10H,1-3H3,(H,25,30)/b23-10+ |
InChI Key |
HBWYXBXPTVHNTM-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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